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Compound of Interest

Compound Name: Firazorexton

Cat. No.: B3326018

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firazorexton, also known as TAK-994, is a potent and selective orexin 2 receptor (OX2R)
agonist that was under development by Takeda Pharmaceutical Company for the treatment of
narcolepsy.[1] As a small molecule with oral bioavailability, it represented a promising
therapeutic approach for this sleep disorder. However, its clinical development was halted in
Phase 2 trials due to concerns of drug-induced liver injury.[2] This technical guide provides an
in-depth overview of the synthesis of firazorexton, its patent literature, and key in vitro
biological data.

Chemical Profile
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N-[(2S,3S)-2-[[3-(3,5-difluorophenyl)-2-
fluorophenyllmethyl]-1-(2-hydroxy-2-

UPAC Name methylpropanoyl)pyrrolidin-3-
ylJmethanesulfonamide[3]

Synonyms TAK-994[3]

CAS Number 2274802-95-6[3]

Molecular Formula C22H25F3N204S[3]

Molecular Weight 470.51 g/mol [3]

Chemical Structure le.Chemical structure of firazorexton
Synthesis

The synthesis of firazorexton is detailed in the patent literature, primarily in patent application
W02019027058A1, filed by Takeda Pharmaceutical Company. The synthetic route involves a
multi-step process, which is outlined below.

Synthetic Scheme
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Caption: Synthetic pathway of Firazorexton.

Experimental Protocols

Step 1: Synthesis of Key Intermediates

The synthesis begins with the preparation of two key fragments: a chiral pyrrolidine derivative
and a biaryl methane component. The pyrrolidine intermediate is typically synthesized from a
chiral starting material to establish the desired stereochemistry. The biaryl methane component
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is prepared via a Suzuki coupling reaction between a fluorinated phenylboronic acid and a
suitable benzyl halide.

Step 2: Coupling of Intermediates

The protected pyrrolidine derivative is alkylated with the biaryl methane component to form the
carbon-carbon bond connecting the two key fragments.

Step 3: Deprotection and Sulfonylation

The protecting group on the pyrrolidine nitrogen is removed, and the resulting secondary amine
is sulfonylated with methanesulfonyl chloride to introduce the methanesulfonamide moiety.

Step 4: Final Acylation

The final step involves the acylation of the pyrrolidine nitrogen with 2-hydroxy-2-
methylpropanoic acid to yield firazorexton.

Patent Literature

The primary patent covering the composition of matter for firazorexton is:

Patent Number Title Applicant Filing Date
Heterocyclic Takeda

WO02019027058A1 compound and use Pharmaceutical 2018-08-01
thereof Company Limited

This patent discloses a broad genus of compounds, with firazorexton being one of the
exemplified compounds. The patent provides detailed descriptions of the synthesis of
numerous analogs and includes data on their biological activity as orexin receptor agonists.

Biological Activity

Firazorexton is a highly selective OX2R agonist. Its in vitro activity has been characterized in
various cellular assays.

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b3326018?utm_src=pdf-body
https://www.benchchem.com/product/b3326018?utm_src=pdf-body
https://www.benchchem.com/product/b3326018?utm_src=pdf-body
https://www.benchchem.com/product/b3326018?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3326018?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

: _

Assay Cell Line Parameter Value Reference
) CHO cells o
OX2R Agonist ) % Activation (at 3
o expressing 112% [1]
Activity HM)
human OX2R
) CHO-K1 cells
OX2R Agonist i
o expressing ECso 19 nM [4]
Activity
human OX2R
) CHO-K1 cells
OX1R Agonist )
o expressing - >10 uM [4]
Activity
human OX1R
) CHO-EA cells
B-Arrestin )
) expressing ECso 4.5 nM [4]
Recruitment
human OX2R
CHO-EA cells
ERK1/2 ,
) expressing ECso 19 nM [4]
Phosphorylation
human OX2R
CHO-EA cells
CREB _
) expressing ECso 29nM [4]
Phosphorylation
human OX2R
Metabolic
Stability (Human Clearance
. - . 23 [1]
Liver (UL/min/mg)

Microsomes)

Orexin 2 Receptor Signaling Pathway

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.ncbi.nlm.nih.gov/books/NBK464634/
https://www.uspto.gov/patents/search
https://www.uspto.gov/patents/search
https://www.uspto.gov/patents/search
https://www.uspto.gov/patents/search
https://www.uspto.gov/patents/search
https://www.ncbi.nlm.nih.gov/books/NBK464634/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3326018?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Firazorexton

binds to

OX2 Receptor

aclivates recruits

l B-Arrestin l

activates leads to

(Phospholipase C)

produces

IP3 & DAG

leads to

Ca?* Release

ERK/CREB

Phosphorylation

WELGIRESS

Click to download full resolution via product page

Caption: Firazorexton's signaling pathway.

Experimental Protocols
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Representative 3-Arrestin Recruitment Assay
(PathHunter® Assay)

This protocol is a representative example based on the widely used PathHunter® [3-arrestin
recruitment assay.

Objective: To determine the potency of firazorexton in inducing (-arrestin recruitment to the
orexin 2 receptor.

Materials:

o PathHunter® CHO-K1 cells stably co-expressing ProLink™-tagged human OX2R and
Enzyme Acceptor-tagged (-arrestin (DiscoverX or equivalent).

o Cell plating reagent (as recommended by the cell line provider).
o Firazorexton.
e DMSO.
o PathHunter® Detection Reagents.
o White, clear-bottom 384-well assay plates.
e Luminometer.
Procedure:
o Cell Preparation:
o Culture the PathHunter® OX2R cells according to the supplier's instructions.

o On the day of the assay, harvest the cells and resuspend them in the appropriate cell
plating reagent to the desired density.

o Dispense the cell suspension into the wells of a 384-well plate.

o Compound Preparation:
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o Prepare a stock solution of firazorexton in DMSO.

o Perform serial dilutions of the firazorexton stock solution in an appropriate assay buffer to
generate a range of concentrations.

o Compound Addition and Incubation:
o Add the diluted firazorexton solutions to the cell plate.

o Incubate the plate at 37°C for the recommended time (typically 60-90 minutes) to allow for
receptor activation and 3-arrestin recruitment.

e Detection:
o Prepare the PathHunter® Detection Reagent according to the manufacturer's protocol.
o Add the detection reagent to each well of the assay plate.
o Incubate the plate at room temperature for 60 minutes, protected from light.
e Data Acquisition and Analysis:
o Read the chemiluminescent signal using a plate luminometer.
o The data is typically expressed as Relative Light Units (RLU).

o Plot the RLU values against the logarithm of the firazorexton concentration and fit the
data to a sigmoidal dose-response curve to determine the ECso value.

Experimental Workflow
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Caption: Workflow for the B-Arrestin assay.

Conclusion

Firazorexton is a well-characterized, potent, and selective OX2R agonist with a clear synthetic
pathway and patent history. While its clinical development was terminated, the information
presented in this technical guide provides valuable insights for researchers and drug
development professionals working on orexin receptor modulators and related therapeutic
areas. The detailed synthetic and biological data can serve as a foundation for the design and
development of new chemical entities with improved safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Firazorexton: A Technical Guide to its Synthesis and
Patent Landscape]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3326018#synthesis-and-patent-literature-for-
firazorexton]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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